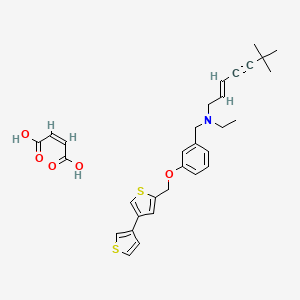

Felbamate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily used in the treatment of epilepsy, specifically for partial seizures in adults and both partial and generalized seizures associated with Lennox-Gastaut syndrome in children . Despite its effectiveness, its use is limited due to the risk of potentially fatal aplastic anemia and liver failure .

Aplicaciones Científicas De Investigación

W-554 (hydrate) has several scientific research applications, including:

Chemistry: It is used as a model compound in the study of anticonvulsant drugs and their mechanisms of action.

Biology: It is used in the study of neuronal signaling and the role of ionotropic glutamate receptors in epilepsy.

Medicine: It is used in the development of new anticonvulsant drugs and in the treatment of severe refractory epilepsy.

Industry: It is used in the production of pharmaceutical formulations for the treatment of epilepsy.

Mecanismo De Acción

W-554 (hydrate) exerts its effects through a unique dual mechanism of action. It acts as a positive modulator of gamma-aminobutyric acid type A receptors and as a blocker of N-methyl-D-aspartate receptors, particularly isoforms containing the NR2B subunit . This dual action helps to stabilize neuronal activity and prevent seizures .

Similar Compounds:

Phenytoin: Another anticonvulsant used in the treatment of epilepsy.

Carbamazepine: Used in the treatment of epilepsy and bipolar disorder.

Valproate: Used in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis.

Comparison: W-554 (hydrate) is unique in its dual mechanism of action, which distinguishes it from other anticonvulsants. While other compounds may target a single receptor or pathway, W-554 (hydrate) targets both gamma-aminobutyric acid type A and N-methyl-D-aspartate receptors, providing a broader spectrum of anticonvulsant activity .

Safety and Hazards

Direcciones Futuras

Felbamate is not recommended as initial therapy and its potential benefit must justify the associated risk . If the goal is to switch to felbamate, the dosage should be increased weekly as the dosages of other antiepileptic drugs are reduced . Despite the risks, it offers a safe and effective alternative to other antiepileptic drugs in the treatment of partial and secondarily generalized seizures; partial and generalized seizures associated with Lennox-Gastaut syndrome; and atypical absence seizures, gelastic seizures, and other difficult to control seizures .

Métodos De Preparación

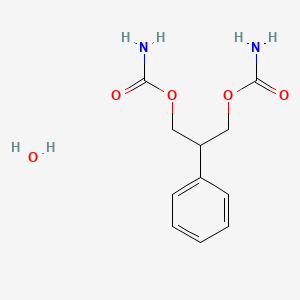

Synthetic Routes and Reaction Conditions: The synthesis of W-554 (hydrate) involves the reaction of 2-phenyl-1,3-propanediol with carbamoyl chloride to form the dicarbamate derivative. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of W-554 (hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production environment is maintained under specific temperature and pressure conditions to optimize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: W-554 (hydrate) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Propiedades

IUPAC Name |

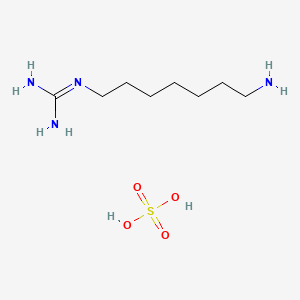

(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCBXDHJRINFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)